molecular formula C12H13NO B10759339 (R)-3-Prop-2-ynylamino-indan-5-ol

(R)-3-Prop-2-ynylamino-indan-5-ol

Cat. No.: B10759339
M. Wt: 187.24 g/mol
InChI Key: NRSDGDXUWMMUEV-UHFFFAOYSA-N
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Description

®-3-Prop-2-ynylamino-indan-5-ol is a chiral compound with a unique structure that includes an indan ring system substituted with a prop-2-ynylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Prop-2-ynylamino-indan-5-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indan ring system.

    Substitution: The indan ring is then substituted with a prop-2-ynylamino group. This step often involves the use of a suitable amine and an alkyne under specific reaction conditions.

    Hydroxylation: The final step involves the introduction of the hydroxyl group at the 5-position of the indan ring. This can be achieved through various hydroxylation methods, such as using oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of ®-3-Prop-2-ynylamino-indan-5-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

®-3-Prop-2-ynylamino-indan-5-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the alkyne to an alkene or alkane.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Palladium or platinum catalysts are often employed in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the alkyne can produce an alkane.

Scientific Research Applications

®-3-Prop-2-ynylamino-indan-5-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including its role as a precursor for drug development.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its pharmacological properties.

    Industrial Applications: It is utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-Prop-2-ynylamino-indan-5-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Prop-2-ynylamino-indan-5-ol: The enantiomer of the compound, which may have different biological activities.

    3-Prop-2-ynylamino-indan-5-one: A related compound with a ketone group instead of a hydroxyl group.

    3-Prop-2-ynylamino-indan-5-carboxylic acid: Another derivative with a carboxylic acid group.

Uniqueness

®-3-Prop-2-ynylamino-indan-5-ol is unique due to its specific chiral configuration and the presence of both an amino and hydroxyl group on the indan ring. This combination of functional groups and chirality contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-7-13-12-6-4-9-3-5-10(14)8-11(9)12/h1,3,5,8,12-14H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSDGDXUWMMUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CCC2=C1C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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